molecular formula C21H26ClN3O3S B12423181 Quetiapine sulfoxide hydrochloride

Quetiapine sulfoxide hydrochloride

Cat. No.: B12423181
M. Wt: 436.0 g/mol
InChI Key: BJOYEAHGKKTINJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quetiapine sulfoxide hydrochloride typically involves the oxidation of quetiapine. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide or acetonitrile to facilitate the oxidation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Quetiapine sulfoxide hydrochloride undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert it into other metabolites.

    Reduction: It can be reduced back to quetiapine under specific conditions.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfoxide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Further oxidized metabolites.

    Reduction: Quetiapine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Quetiapine sulfoxide hydrochloride exerts its effects by interacting with various neurotransmitter receptors in the brain. It primarily acts as an antagonist at serotonin (5-HT2) and dopamine (D2) receptors . This interaction helps in modulating neurotransmitter activity, thereby alleviating symptoms of psychiatric disorders. The compound also affects histamine (H1) and adrenergic receptors, contributing to its sedative and hypotensive effects .

Properties

Molecular Formula

C21H26ClN3O3S

Molecular Weight

436.0 g/mol

IUPAC Name

2-[2-[4-(11-oxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol;hydrochloride

InChI

InChI=1S/C21H25N3O3S.ClH/c25-14-16-27-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)28(26)20-8-4-2-6-18(20)22-21;/h1-8,25H,9-16H2;1H

InChI Key

BJOYEAHGKKTINJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42.Cl

Origin of Product

United States

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